molecular formula C19H24N2O5 B4003096 1-[4-(4-Methyl-2-prop-2-enylphenoxy)butyl]imidazole;oxalic acid

1-[4-(4-Methyl-2-prop-2-enylphenoxy)butyl]imidazole;oxalic acid

Cat. No.: B4003096
M. Wt: 360.4 g/mol
InChI Key: TVVBDDRUTKUSTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-Methyl-2-prop-2-enylphenoxy)butyl]imidazole;oxalic acid is a useful research compound. Its molecular formula is C19H24N2O5 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[4-(2-allyl-4-methylphenoxy)butyl]-1H-imidazole oxalate is 360.16852187 g/mol and the complexity rating of the compound is 354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biosensors

  • Biosensor for Chlorogenic Acid : A study by Fernandes et al. (2009) describes the construction of a biosensor using an ionic liquid containing dispersed iridium nanoparticles and polyphenol oxidase. This biosensor, derived from an imidazole oxalate compound, effectively determines chlorogenic acid in coffee.

Chemical Synthesis and Reactivity

  • Phenol-Imidazole Pro-Ligand : Research by Bénisvy et al. (2003) developed a N,O-bidentate, phenol-imidazole pro-ligand, which is crucial in the field of chemical synthesis and demonstrates significant reactivity with various compounds.
  • Microwave-Assisted Synthesis : Wang and Zhu (2005) explored the microwave-assisted synthesis of cobalt oxalate nanorods using an imidazole-based ionic liquid (Wang & Zhu, 2005). This approach has implications for material science and nanotechnology.

Catalysis

  • Iron Catalysed Ethylene Reactions : Yankey et al. (2014) conducted a study on iron complexes with phenoxyimidazolyl-salicylaldimine, highlighting their use in catalyzing ethylene reactions (Yankey et al., 2014).

Environmental Applications

  • Electrochemical Degradation of Ionic Liquids : Pieczyńska et al. (2015) investigated the electrochemical degradation of various imidazolium and pyridinium ionic liquids, contributing to environmental protection and waste treatment technologies (Pieczyńska et al., 2015).

Corrosion Inhibition

  • Corrosion Inhibition of Mild Steel : Prashanth et al. (2021) synthesized new imidazole derivatives and explored their effectiveness in inhibiting corrosion in acidic solutions, demonstrating their potential in material preservation (Prashanth et al., 2021).

Drug Development

  • Ligands for the Estrogen Receptor : Wiglenda et al. (2005) synthesized 1H-imidazoles as potential ligands for the estrogen receptor, indicating their relevance in pharmaceutical research (Wiglenda et al., 2005).

Ionic Liquid Applications

  • CO2 Capture : Bates et al. (2002) describe the development of an ionic liquid derived from 1-butyl imidazole, which is efficient for CO2 capture, suggesting its use in environmental and industrial applications (Bates et al., 2002).

Properties

IUPAC Name

1-[4-(4-methyl-2-prop-2-enylphenoxy)butyl]imidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O.C2H2O4/c1-3-6-16-13-15(2)7-8-17(16)20-12-5-4-10-19-11-9-18-14-19;3-1(4)2(5)6/h3,7-9,11,13-14H,1,4-6,10,12H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVBDDRUTKUSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCN2C=CN=C2)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(4-Methyl-2-prop-2-enylphenoxy)butyl]imidazole;oxalic acid
Reactant of Route 2
1-[4-(4-Methyl-2-prop-2-enylphenoxy)butyl]imidazole;oxalic acid
Reactant of Route 3
1-[4-(4-Methyl-2-prop-2-enylphenoxy)butyl]imidazole;oxalic acid
Reactant of Route 4
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1-[4-(4-Methyl-2-prop-2-enylphenoxy)butyl]imidazole;oxalic acid
Reactant of Route 5
1-[4-(4-Methyl-2-prop-2-enylphenoxy)butyl]imidazole;oxalic acid
Reactant of Route 6
1-[4-(4-Methyl-2-prop-2-enylphenoxy)butyl]imidazole;oxalic acid

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